

# AT-9010 Tetrasodium and its Parent Compound AT-527: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

AT-527 is an orally bioavailable double prodrug of a guanosine nucleotide analog, which undergoes intracellular metabolism to its active triphosphate form, AT-9010.[1] Initially investigated for Hepatitis C virus (HCV) infection, AT-527 has demonstrated potent antiviral activity against several human coronaviruses, including SARS-CoV-2.[2][3] This document provides a comprehensive technical overview of AT-527 and its active metabolite, AT-9010, detailing their mechanism of action, metabolic activation, and summarizing key preclinical and clinical data. The experimental protocols for pivotal in vitro and clinical assays are also described to facilitate further research and development.

### Introduction

The emergence of novel viral threats necessitates the development of broad-spectrum antiviral agents. AT-527, a phosphoramidate prodrug, is designed for efficient oral absorption and intracellular delivery of its active moiety.[4][5] Its active form, AT-9010, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[1] This guide delves into the technical specifics of AT-527 and AT-9010, providing a foundational resource for the scientific community.

#### **Chemical Structure**



AT-527 is the hemi-sulfate salt of AT-511, a phosphoramidate prodrug of 2'-fluoro-2'-C-methylguanosine-5'-monophosphate.[6] The active form, AT-9010, is the corresponding 5'-triphosphate.[7] The chemical formula for **AT-9010 tetrasodium** is C<sub>11</sub>H<sub>13</sub>FN<sub>5</sub>Na<sub>4</sub>O<sub>13</sub>P<sub>3</sub>.[8]

### **Mechanism of Action**

AT-9010 exhibits a unique dual mechanism of action against the SARS-CoV-2 polymerase complex (nsp12-nsp7-nsp8).[9][10]

- RNA-dependent RNA Polymerase (RdRp) Inhibition: AT-9010 is incorporated into the
  nascent viral RNA strand by the RdRp.[11] The presence of a 2'-fluoro and 2'-methyl group
  on the ribose sugar prevents the correct alignment of the incoming nucleotide, leading to
  immediate chain termination of RNA synthesis.[11]
- Nidovirus RdRp-Associated Nucleotidyltransferase (NiRAN) Inhibition: AT-9010 also binds to
  the NiRAN domain of the nsp12 polymerase.[7][10] This binding is in a flipped orientation
  compared to native nucleotides, with the guanine base occupying a previously unobserved
  cavity.[11] This interaction inhibits the essential nucleotidyltransferase activity of the NiRAN
  domain, further disrupting viral replication.[7][11]

The dual inhibition of both RdRp and NiRAN represents a promising strategy against COVID-19.[11]

#### **Metabolic Activation**

AT-527 is a double prodrug that requires intracellular metabolism to form the pharmacologically active triphosphate, AT-9010.[1] This metabolic conversion is a multi-step enzymatic process. [1]





Click to download full resolution via product page

Caption: Metabolic activation pathway of AT-527 to its active form, AT-9010.



# Quantitative Data In Vitro Antiviral Activity

The in vitro antiviral activity of AT-511 (the free base of AT-527) has been evaluated against a panel of human coronaviruses.

| Virus          | Cell Line | Assay<br>Type | EC50 (µM) | EC90 (µM)   | CC50 (µM) | Referenc<br>e |
|----------------|-----------|---------------|-----------|-------------|-----------|---------------|
| HCoV-<br>229E  | BHK-21    | CPE           | 1.8 ± 0.3 | -           | >100      | [1]           |
| HCoV-<br>229E  | Huh-7     | VYR           | -         | 0.34        | >86       | [1]           |
| HCoV-<br>OC43  | Huh-7     | VYR           | -         | 1.2         | >86       | [1]           |
| SARS-CoV       | Huh-7     | VYR           | -         | 0.8         | >86       | [1]           |
| MERS-<br>CoV   | Huh-7     | VYR           | -         | 37 ± 28     | >86       | [1]           |
| SARS-<br>CoV-2 | HAE       | VYR           | -         | 0.47 ± 0.12 | >86       | [1]           |

CPE: Cytopathic Effect; VYR: Virus Yield Reduction; HAE: Human Airway Epithelial cells.

## **Intracellular Metabolism and Pharmacokinetics**



| Cell Type                                  | Compoun<br>d | Concentr<br>ation (µM) | Metabolit<br>e Formed | Concentr<br>ation (µM)                      | Half-life<br>(h) | Referenc<br>e |
|--------------------------------------------|--------------|------------------------|-----------------------|---------------------------------------------|------------------|---------------|
| Normal<br>Human<br>Bronchial<br>Epithelial | AT-511       | 10                     | AT-9010               | 698 ± 15                                    | ≥ 38             | [3]           |
| Normal<br>Human<br>Nasal<br>Epithelial     | AT-511       | 10                     | AT-9010               | 236 ± 14                                    | ≥ 38             | [3]           |
| Huh-7                                      | AT-511       | 10                     | AT-9010               | 182 ± 6<br>pmol/10 <sup>6</sup><br>cells    | -                | [1]           |
| MRC-5                                      | AT-511       | 10                     | AT-9010               | 26.5 ± 0.5<br>pmol/10 <sup>6</sup><br>cells | -                | [1]           |

# **Clinical Efficacy (COVID-19)**

A Phase 2 interim analysis in hospitalized, high-risk patients with COVID-19 showed a rapid reduction in viral load.[10]

| Time Point | Viral Load Reduction<br>(log10) vs. Placebo | Reference |
|------------|---------------------------------------------|-----------|
| Day 2      | 0.7 (80% greater mean reduction)            | [10]      |

By Day 14, approximately 47% of patients in the AT-527 arm had no detectable viral RNA, compared to 22% in the placebo arm.[10] However, a subsequent Phase 3 study (MORNINGSKY) in outpatients with mild-to-moderate COVID-19 was discontinued prematurely and did not meet its primary endpoint of time to symptom alleviation, although a reduction in hospitalizations was observed.[12][13]



# **Clinical Efficacy (HCV)**

In a study of HCV-infected subjects, AT-527 demonstrated potent, dose-related antiviral activity. [2][14]

| Genotype                          | Dose           | Duration | Mean Max.<br>HCV RNA<br>Reduction<br>(log <sub>10</sub> lU/mL) | Reference |
|-----------------------------------|----------------|----------|----------------------------------------------------------------|-----------|
| 1b (non-cirrhotic)                | Highest tested | 7 days   | 4.4                                                            | [2][14]   |
| 3 (non-cirrhotic)                 | Highest tested | 7 days   | 4.5                                                            | [2][14]   |
| Any<br>(compensated<br>cirrhosis) | Highest tested | 7 days   | 4.6                                                            | [2][14]   |

# **Experimental Protocols**In Vitro Antiviral Assays

Cytopathic Effect (CPE) Assay:[1]

- BHK-21 cells are seeded in 96-well plates.
- Cells are infected with HCoV-229E and simultaneously exposed to serial dilutions of the test compound (e.g., AT-511).
- After a 3-day incubation, cell viability is assessed using a neutral red dye uptake assay.
- The effective concentration required to achieve 50% inhibition (EC₅₀) of the virus-induced
   CPE is calculated.
- Cytotoxicity (CC50) is determined in parallel by treating uninfected cells with the compound.

Virus Yield Reduction (VYR) Assay:[1][15]







- Huh-7 or primary human airway epithelial (HAE) cells are infected with the respective coronavirus.
- Infected cells are treated with serial dilutions of the test compound.
- After an appropriate incubation period, the culture medium is collected.
- The amount of infectious virus in the medium is quantified using a standard endpoint dilution assay (e.g., TCID<sub>50</sub>) on a susceptible cell line (e.g., Vero 76 cells).
- The effective concentration required to reduce the infectious virus yield by 90% (EC<sub>90</sub>) is determined.





Click to download full resolution via product page

Caption: Workflow for the Virus Yield Reduction (VYR) assay.

# **Clinical Viral Load Measurement**



Quantitative Reverse Transcription PCR (RT-qPCR):[10][16]

- Nasopharyngeal swabs are collected from study participants.
- Viral RNA is extracted from the swabs.
- The extracted RNA is subjected to reverse transcription to generate complementary DNA (cDNA).
- The cDNA is then amplified using real-time PCR with specific primers and probes targeting a conserved region of the viral genome (e.g., SARS-CoV-2).
- A standard curve is used to quantify the viral load, typically expressed as log<sub>10</sub> copies/mL.
- The change from baseline viral load is calculated for each patient at various time points during treatment.[16]

# Safety and Tolerability

In a Phase 2 study in hospitalized COVID-19 patients, AT-527 was generally safe and well-tolerated, with no drug-related serious adverse events.[10] Non-serious adverse events were mild-to-moderate and equally distributed between the treatment and placebo arms.[10] Similarly, in studies with HCV-infected subjects, AT-527 was found to be safe and well-tolerated at daily oral doses of 550 mg for up to 12 weeks.[1]

### Conclusion

AT-527, through its active metabolite AT-9010, presents a compelling dual mechanism of action against SARS-CoV-2 by inhibiting both the RdRp and NiRAN domains of the viral polymerase. It has demonstrated potent in vitro activity against a range of coronaviruses and has shown evidence of viral load reduction in clinical settings for both COVID-19 and HCV. While the Phase 3 MORNINGSKY trial for mild-to-moderate COVID-19 did not meet its primary endpoint, the observed reduction in hospitalizations and the compound's favorable safety profile warrant further investigation. The comprehensive data and methodologies presented in this guide provide a valuable resource for researchers and drug developers working on novel antiviral therapies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AT-527, a Double Prodrug of a Guanosine Nucleotide Analog, Is a Potent Inhibitor of SARS-CoV-2 In Vitro and a Promising Oral Antiviral for Treatment of COVID-19 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pangenotypic activity against hepatitis C virus PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pangenotypic activity against hepatitis C virus PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. AT-9010 tetrasodium | C11H13FN5Na4O13P3 | CID 162642756 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Atea's AT-527, an Oral Antiviral Drug Candidate, Reduces Viral Replication in Hospitalized Patients with COVID-19 in Phase 2 Interim Analysis | Atea Pharmaceuticals, Inc. [ir.ateapharma.com]
- 11. A dual mechanism of action of AT-527 against SARS-CoV-2 polymerase PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral bemnifosbuvir (AT-527) vs placebo in patients with mild-to-moderate COVID-19 in an outpatient setting (MORNINGSKY) PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Safety, pharmacokinetics and antiviral activity of AT-527, a novel purine nucleotide prodrug, in HCV-infected subjects with and without cirrhosis - PubMed



[pubmed.ncbi.nlm.nih.gov]

- 15. 1265. AT-527, an Oral Purine Nucleotide Prodrug Exhibiting Potent In Vitro Antiviral Activity Against Human Coronaviruses, Including SARS-CoV-2 PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [AT-9010 Tetrasodium and its Parent Compound AT-527: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13893517#at-9010-tetrasodium-and-its-parent-compound-at-527]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com